Dihydroreynosin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32223-12-4 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3S,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h9-13,16H,1,4-7H2,2-3H3/t9-,10-,11+,12+,13-,15-/m0/s1 |
InChI Key |
JWBPWNWPEVPCMJ-DMLGPZFASA-N |
SMILES |
CC1C2CCC3(C(CCC(=C)C3C2OC1=O)O)C |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@@H](CCC(=C)[C@@H]3[C@H]2OC1=O)O)C |
Canonical SMILES |
CC1C2CCC3(C(CCC(=C)C3C2OC1=O)O)C |
Synonyms |
1-Hydroxy-4(15),11(13)-eudesmadien-12,6-olide 11-epi-dihydroreynosin dihydroreynosin |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Investigation Methodologies
The distribution of Dihydroreynosin in the plant kingdom is specific, with its presence confirmed in a select number of plant genera. The study of its natural occurrence is intrinsically linked to the methods used to isolate it from complex plant matrices.
Botanical Sources and Biodiversity Considerations
This compound has been successfully isolated from several genera within the Asteraceae and Magnoliaceae families, highlighting its specific yet somewhat diverse botanical distribution. Research has confirmed its presence in species within the Achillea, Michelia, and Saussurea genera.
Phytochemical investigations of the heartwood of Michelia compressa var. formosana, a member of the Magnoliaceae family, have led to the isolation of this compound among numerous other compounds nih.govresearchgate.net. Its presence has also been reported in Achillea millefolium subsp. millefolium (Yarrow), a plant belonging to the widespread Asteraceae family todayspractitioner.com. Furthermore, studies on Saussurea lappa, another member of the Asteraceae family, list this compound as one of its known chemical constituents researchgate.net. While not explicitly on the requested list, it is noteworthy that the compound has also been identified in Magnolia grandiflora, a relative of the Michelia genus, suggesting a potential chemotaxonomic link within the Magnoliaceae family.
| Genus | Species | Family | Reference |
|---|---|---|---|
| Michelia | M. compressa var. formosana | Magnoliaceae | nih.gov |
| Achillea | A. millefolium subsp. millefolium | Asteraceae | todayspractitioner.com |
| Saussurea | S. lappa | Asteraceae | researchgate.net |
Methodologies for Extraction and Purification in Research
The isolation of this compound from its natural plant sources is a multi-step process that involves initial extraction followed by purification to yield the pure compound. These methods are standard in the field of phytochemistry for obtaining sesquiterpene lactones.
Solvent-Based Extraction Approaches
The initial step in isolating this compound involves extracting the compound from the dried and powdered plant material using an appropriate solvent. The choice of solvent is crucial and is based on the polarity of the target compound. For sesquiterpene lactones like this compound, alcohols and other polar organic solvents are often employed.
In the case of isolating compounds from Michelia compressa heartwood, the plant material was first soaked at room temperature with ethanol nih.gov. Similarly, studies on Saussurea lappa roots have utilized ethanol for initial extraction, sometimes at room temperature or under reflux conditions nih.govnih.gov. Another common method involves using aqueous-ethanolic mixtures, as seen in the preparation of extracts from Achillea millefolium mdpi.com.
Following the initial crude extraction, a process called liquid-liquid partitioning is often used to separate compounds based on their differential solubility in two immiscible liquids. For instance, the ethanolic extract of Michelia compressa was suspended in water and then partitioned with chloroform (CHCl3), which allowed for the separation of compounds into a chloroform-soluble fraction containing this compound nih.gov. The crude extract from Saussurea lappa has been partitioned with solvents like petroleum ether to isolate sesquiterpenes nih.gov. This step effectively removes highly polar or non-polar impurities, thereby enriching the extract with the target compounds.
Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)
After obtaining an enriched extract, researchers employ various chromatographic techniques for the final purification of this compound. Chromatography separates the components of a mixture based on their different affinities for a stationary phase (a solid support) and a mobile phase (a solvent that moves through the stationary phase).
Column Chromatography is a fundamental technique used for this purpose. The enriched extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a gradient of solvents is then passed through the column, and the different compounds in the extract travel down the column at different rates, allowing them to be collected in separate fractions. The chloroform-soluble fraction from Michelia compressa was subjected to column chromatography on silica gel to yield pure this compound nih.gov.
High-Performance Liquid Chromatography (HPLC) is a more advanced technique that uses high pressure to pass the solvent through a column with smaller particles, resulting in higher resolution and faster separation times. While specific HPLC protocols for this compound are not detailed in the provided context, it is a standard tool for the final purification and analysis of natural products, including sesquiterpene lactones isolated from genera like Saussurea researchgate.net. High-speed counter-current chromatography (HSCCC), a form of liquid-liquid chromatography, has also been effectively used for the preparative isolation of sesquiterpene lactones from Saussurea lappa nih.gov.
Biosynthesis and Biogenetic Pathways
Postulated Biosynthetic Routes to Dihydroreynosin
The biosynthesis of this compound is postulated to begin with the cyclization of farnesyl pyrophosphate (FPP) into a germacrane-type intermediate, such as germacrene A. This initial cyclization is a pivotal step in the formation of various sesquiterpene skeletons.
A widely accepted biogenetic route for bicyclic sesquiterpene lactones, including eudesmanolides like this compound, involves the epoxidation of cyclodecadienolides, followed by acid-catalyzed transformation of the resulting oxides. Synthetic endeavors have successfully mimicked this proposed natural pathway. For instance, this compound has been synthesized from specific epoxide precursors, such as a 1,2-epoxide (epoxide 9 in some synthetic schemes) and (+)-11β,13-dihydroreynosin from 1,10-epoxy-11β,13-dihydrocostunolide. These chemical syntheses provide strong support for the feasibility of such epoxide-mediated rearrangements in nature.
Enzymatic Transformations and Precursor Studies
The initial step in sesquiterpenoid biosynthesis, the cyclization of FPP, is catalyzed by terpene synthases. For example, germacrene A synthase is responsible for the formation of germacrene A. Subsequent steps involve various enzymatic transformations, including hydroxylation, oxidation, and lactonization, which lead to the formation of the characteristic sesquiterpene lactone structures.
Microbial transformations have provided insights into potential enzymatic steps in the modification of sesquiterpenoids. Studies have shown that Aspergillus niger ATCC 16888 can perform biotransformations on related sesquiterpenoids, including 11,13-dihydrosantamarine and 11,13-dihydroreynosin. These microbial processes, which involve enzyme-catalyzed reactions like oxidation, reduction, and hydrolysis, highlight the regio- and stereospecific capabilities of biological systems in shaping the final compound structure.
Biogenetic Relationships with Co-occurring Sesquiterpenoids
This compound is often isolated alongside other structurally related sesquiterpene lactones, indicating shared biogenetic origins and interconnected pathways. Key co-occurring compounds include reynosin (B1680571), which is the dehydro form of this compound, and dihydrosantamarine. Both this compound and dihydrosantamarine are eudesmanolides, and their co-occurrence and shared synthetic precursors in biomimetic studies underscore their close biogenetic relationship.
Another significant related compound is costunolide, a germacrane-type sesquiterpene lactone. Costunolide is considered a potential bioprecursor to eudesmanolides such as reynosin and this compound, likely undergoing cyclization and further modifications to yield the eudesmanolide skeleton.
These compounds are found in various plant species, including Achillea millefolium (yarrow), Saussurea lappa (costus root), and the lichen Parmotrema reticulatum. The consistent presence of these structurally similar sesquiterpenoids in the same biological sources strongly supports their derivation from common biogenetic pathways.
Synthetic Methodologies and Chemical Transformations
Total Synthesis Strategies of Dihydroreynosin
The total synthesis of this compound has been accomplished through several innovative approaches, each offering unique advantages in constructing the target molecule.
Tandem Cope-Claisen Rearrangement Approaches
A notable total synthesis of this compound utilizes a tandem Cope-Claisen rearrangement as a key strategic element. koreascience.krkoreascience.kr This approach commences from the readily available chiral starting material, (S)-carvone. koreascience.krkoreascience.kr The synthesis plan hinges on the creation of a pivotal epoxide precursor, which is anticipated to undergo isomerization to yield this compound and its epimer, dihydrosantamarine. koreascience.kr
The tandem Cope-Claisen rearrangement is a powerful earticle.netearticle.net-sigmatropic rearrangement that proceeds through a chair-like transition state, allowing for the predictable transfer of chirality and the formation of carbon-carbon bonds. mdpi.comorganic-chemistry.org In this specific synthesis, the rearrangement sets the crucial stereochemistry required for the this compound framework. koreascience.kr The reaction sequence involves several steps, including the formation of a silyl (B83357) ketene (B1206846) acetal, which then undergoes the tandem rearrangement upon heating. koreascience.kr
Key Intermediates and Transformations in the Tandem Cope-Claisen Approach:
| Starting Material | Key Reaction | Intermediate/Product | Significance |
| (S)-Carvone | Tandem Cope-Claisen Rearrangement | Epoxide Precursor | Establishes the core bicyclic structure and stereocenters. koreascience.kr |
| Silyl Ketene Acetal | Thermal Rearrangement | Cyclodecadienolide Derivative | The direct product of the key rearrangement step. koreascience.kr |
| Epoxide Precursor | Acid-catalyzed Isomerization | This compound & Dihydrosantamarine | Final step yielding the target natural products. koreascience.kr |
This strategy highlights the efficiency of using sequential sigmatropic rearrangements to assemble complex natural product skeletons from simpler, chiral precursors. koreascience.kr
Photocycloaddition Methodologies
Photocycloaddition reactions represent another significant strategy in the synthesis of complex cyclic systems like this compound. nih.govnumberanalytics.com These reactions, typically [2+2] cycloadditions, involve the light-induced formation of a cyclobutane (B1203170) ring from two alkene units. nih.govresearchgate.net In the context of this compound synthesis, intramolecular photocycloaddition can be employed to construct the bicyclic core of the molecule. beilstein-journals.org
The success of these reactions often depends on the substitution pattern of the aromatic ring and the tether connecting the alkene. beilstein-journals.org The regioselectivity of the cycloaddition can be controlled to favor the desired isomer, which is crucial for the efficient synthesis of the target molecule. beilstein-journals.org
Other Stereoselective and Regioselective Synthesis Routes
Beyond the specific strategies mentioned above, other synthetic routes focusing on stereoselectivity and regioselectivity have been explored for this compound and related eudesmanolides. quora.comrsc.org Regioselective reactions are crucial when a molecule has multiple reactive sites, ensuring that the chemical transformation occurs at the desired position. youtube.com Stereoselective reactions, on the other hand, control the three-dimensional arrangement of atoms, which is fundamental in the synthesis of chiral molecules like this compound. youtube.commdpi.com
These alternative routes may involve:
Enzymatic Reactions: Biocatalysts can offer high levels of regio- and stereoselectivity under mild reaction conditions, providing an environmentally friendly approach to key transformations. mdpi.com
Metal-Catalyzed Reactions: Transition metal catalysts are often employed to control the selectivity of various bond-forming reactions.
Substrate-Controlled Reactions: The inherent stereochemistry of the starting material or an intermediate can direct the stereochemical outcome of subsequent reactions.
Derivatization and Analog Synthesis for Research Purposes
The synthesis of derivatives and analogs of this compound is crucial for investigating its mechanism of action and for developing probes to study biological processes. mdpi.comrsc.org
Design and Synthesis of this compound Analogues for Mechanistic Probes
The design and synthesis of analogues serve to probe the interactions of the parent molecule with its biological targets. bham.ac.uknih.gov By systematically altering specific parts of the this compound structure, researchers can identify the key functional groups responsible for its activity. nih.gov These analogues can be designed to be more stable, more potent, or to possess specific properties that facilitate their use as research tools. mdpi.com For instance, incorporating a photoactivatable group can allow for the identification of binding partners through photoaffinity labeling. mdpi.com
Functional Group Modifications and Strategic Derivatization
Functional group modification is a key aspect of analog synthesis. biosyn.commsu.edu This involves the chemical transformation of existing functional groups or the introduction of new ones to alter the molecule's properties. ashp.orgmicrosynth.compressbooks.pub
Examples of Functional Group Modifications:
| Original Functional Group | Modified Functional Group | Purpose of Modification |
| Hydroxyl (-OH) | Ester (-OOR), Ether (-OR) | Alter solubility, metabolic stability, or serve as a prodrug. mdpi.com |
| Carbonyl (C=O) | Hydroxyl (-OH), Alkene (C=C) | Investigate the role of the carbonyl group in biological activity. |
| Alkene (C=C) | Epoxide, Dihydroxy | Probe the importance of the double bond for target interaction. |
These modifications are guided by an understanding of the structure-activity relationships of this compound and related compounds. The resulting derivatives are then used in biological assays to provide insights into the molecular mechanisms underlying the effects of this compound. mdpi.com
Structural Elucidation Methodologies
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable tools in natural product chemistry, providing detailed insights into the molecular architecture of complex compounds like Dihydroreynosin.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, plays a pivotal role in assigning the complete carbon and proton frameworks of organic molecules. For this compound, 1D ¹H and ¹³C NMR, as well as 2D NMR experiments such as COSY, HMQC, and HMBC, have been employed for structural elucidation and assignment chemsrc.commdpi.comrsc.org.
Specific proton chemical shifts (δ) for this compound (compound 1) have been reported, providing key information about its proton environment chemsrc.com. For instance, characteristic resonances include a multiplet at δ 3.50 ppm for a proton at C-1, a triplet at δ 4.04 ppm (J=10.4 Hz) for a proton at C-6, and two doublets at δ 4.83 ppm (J=1.2 Hz) and δ 4.97 ppm (J=1.2 Hz) for protons at C-15 chemsrc.com. The application of ¹³C NMR spectroscopy is crucial for determining the carbon skeleton and the presence of various carbon types (e.g., methyl, methylene, methine, quaternary carbons) iosrjournals.orglibretexts.org. While a complete ¹³C NMR assignment table for this compound was not explicitly detailed in the provided sources, the use of 2D NMR techniques confirms that comprehensive assignments were made to fully characterize its carbon framework mdpi.comrsc.org.
Table 1: Selected ¹H NMR Data for this compound (1) in CDCl₃
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| C-1 | 3.50 | m | - | 1H |
| C-6 | 4.04 | t | 10.4 | 1H |
| C-15 | 4.83 | d | 1.2 | 1H |
| C-15 | 4.97 | d | 1.2 | 1H |
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS) is essential for precisely determining the molecular formula of a compound by measuring its exact mass mdpi.com. For this compound, with a molecular formula of CHO [PubChem 1, 24], HRMS provides the exact mass of 250.15689457 Da, which is crucial for confirming its elemental composition knapsackfamily.com. While specific HRMS data for this compound (1) itself were not explicitly detailed in the provided snippets, HRMS (e.g., HREIMS) has been utilized for related sesquiterpenoids to confirm their molecular formulas mdpi.comwikipedia.org. The technique is fundamental in establishing the precise mass-to-charge ratio of the molecular ion, thereby confirming the proposed chemical formula rsc.org.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavenumbers thieme-connect.delibretexts.org. For this compound, IR analysis was used to confirm its formation during synthesis chemsrc.com. Although specific IR absorption peaks for this compound were not provided in the search results, IR spectroscopy is generally used to detect the presence of hydroxyl (O-H), carbonyl (C=O, particularly from lactone rings common in sesquiterpenes), and various C-H stretching and bending vibrations, which are indicative of its molecular structure thieme-connect.delibretexts.orgspectroscopyonline.com.
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to detect the presence of chromophores within a molecule, which are functional groups that absorb light in the UV or visible regions of the electromagnetic spectrum researchgate.netlibretexts.orgmsu.edu. The absorption maxima (λmax) in a UV-Vis spectrum can provide information about conjugated systems and certain functional groups msu.eduresearchgate.netresearchgate.net. However, specific UV-Vis absorption data for this compound were not found in the provided sources.
X-ray Crystallography in Stereochemical Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound, including its absolute stereochemistry iosrjournals.orgthieme-connect.decaltech.eduwikipedia.org. This method relies on the diffraction pattern produced when a beam of X-rays interacts with the electrons in a crystal iosrjournals.orgwikipedia.org. While direct X-ray crystal structure data for this compound itself was not explicitly detailed in the provided snippets, related compounds and derivatives, such as this compound acetate, have been subjected to X-ray diffraction studies researchgate.net. The determination of stereochemistry for such derivatives can provide crucial insights into the relative and, if a heavy atom is present, absolute configurations of structurally similar molecules like this compound thieme-connect.decaltech.edu.
Chiroptical Methods for Absolute Configuration Assignment
Chiroptical methods, primarily Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are valuable for determining the absolute configuration of chiral molecules, especially when X-ray crystallography is not feasible or conclusive mdpi.comchemsrc.comresearchgate.netmdpi.commdpi.comcarlroth.comresearchgate.netrsc.orgnih.gov. These techniques measure the differential absorption or rotation of circularly polarized light by a chiral substance mdpi.comcarlroth.com. While these methods are widely applied to natural products, including sesquiterpenoids, the provided information does not explicitly detail the use of ECD or ORD for the direct determination of this compound's absolute configuration wikipedia.orgchemsrc.commdpi.comresearchgate.netrsc.orgnih.govresearchgate.net. However, computational methods like Time-Dependent Density Functional Theory (TDDFT) calculations of ECD spectra are increasingly used to confirm absolute configurations of organic compounds, including natural products chemsrc.commdpi.comrsc.orgresearchgate.net.
Mechanistic Investigations of Biological Activities in Vitro and Cellular Studies
Anti-inflammatory Pathways and Cellular Signaling Modulation
Studies have indicated that Dihydroreynosin may possess anti-inflammatory properties, with investigations primarily conducted in macrophage cell lines. The anti-inflammatory effects are often mediated through the modulation of key cellular signaling pathways involved in inflammatory responses.
Nitric oxide (NO) is a crucial signaling molecule involved in various physiological and pathophysiological processes, including inflammation. Overproduction of NO, often mediated by inducible nitric oxide synthase (iNOS), contributes to inflammatory conditions nih.govmdpi.comjapsonline.com. While this compound has been mentioned in the context of anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells researchgate.netcolab.ws, specific quantitative data, such as IC50 values for its direct inhibition of NO production in these cells, were not explicitly detailed in the available search results. However, the general mechanism of NO inhibition in LPS-stimulated RAW 264.7 cells involves reducing nitrite (B80452) levels, which are indicative of NO production nih.gov.
Nuclear Factor Kappa B (NF-κB) is a pivotal transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses plos.orgfrontiersin.orge-jar.orgnih.gov. Activation of NF-κB typically involves the phosphorylation and degradation of its inhibitory proteins (IκBs), allowing NF-κB dimers to translocate to the nucleus and initiate gene transcription plos.orgfrontiersin.orge-jar.orgnih.gov. Research has indicated that 11β,13-Dihydroreynosin, a derivative related to this compound, suppresses NF-κB activation. This modulation occurs through the inhibition of IκBα degradation and the subsequent prevention of p65 subunit translocation to the nucleus in LPS-stimulated RAW 264.7 cells colab.ws. This suggests a direct interference with the canonical NF-κB signaling pathway, thereby dampening inflammatory gene expression.
Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), are key mediators of inflammation, primarily produced by immune cells like macrophages in response to stimuli like LPS mdpi.comjapsonline.comcolab.wsplos.orgnih.govmdpi.com. Their elevated expression contributes to various inflammatory diseases mdpi.comjapsonline.comcolab.wsplos.orgnih.govmdpi.commdpi.comnih.gov. While this compound is implicated in anti-inflammatory effects within LPS-stimulated RAW 264.7 cells by modulating NF-κB colab.ws, explicit detailed research findings, including specific quantitative data (e.g., percentage inhibition or IC50 values) for this compound's direct impact on TNF-α and IL-1β production, were not provided in the search results. However, the suppression of NF-κB activity, as noted for 11β,13-Dihydroreynosin, is a known mechanism for reducing the production of these crucial pro-inflammatory cytokines plos.orgmdpi.com.
Enzyme Inhibition Studies
Tyrosinase is a key enzyme involved in melanin (B1238610) biosynthesis, and its inhibition is a target for skin-lightening agents researchgate.netmdpi.comtjnpr.orgmdpi.com. This compound is a guaianolide, a class of sesquiterpene lactones, and has been identified as a component of Achillea millefolium extracts, which are known to exhibit tyrosinase inhibitory activity mdpi.com. However, the available research indicates that the tyrosinase inhibitory activity of Achillea biebersteinii extracts, which also contain guaianolides, is more likely attributable to other compounds such as caffeoylquinic acid derivatives and ferulic acid, rather than directly to this compound mdpi.commdpi.com. Specific data regarding the direct tyrosinase inhibition mechanisms (e.g., competitive, non-competitive, mixed-type) or quantitative inhibitory concentrations (e.g., IC50 values) for isolated this compound against mushroom or murine tyrosinase were not found in the provided search results.
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play critical roles in neurotransmission by hydrolyzing acetylcholine (B1216132) japsonline.comfrontiersin.orgmdpi.comtjnpr.orgmdpi.com. Inhibition of these enzymes is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease frontiersin.orgmdpi.com. While this compound was mentioned in a list of compounds from a lichen, implying its potential testing against acetylcholinesterase and xanthine (B1682287) oxidase researchgate.net, no specific data (e.g., IC50 values) or detailed mechanistic insights (e.g., competitive, non-competitive inhibition) for this compound's direct cholinesterase inhibitory activity were available in the provided search results.
Antioxidant Activity Evaluation
Antioxidants play a crucial role in mitigating oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms. nih.gov Given that this compound belongs to the sesquiterpene lactone class, which is known for its antioxidant potential, it is plausible that this compound may also exhibit such activity. mdpi.comnih.gov However, specific experimental data, including quantitative measures like IC50 values from radical scavenging assays, are not extensively reported for this compound.
Radical Scavenging Assays (e.g., DPPH, ABTS)
Cellular Antioxidant Mechanisms and Oxidative Stress Alleviation Pathways
Beyond direct radical scavenging, antioxidants can exert their effects through various cellular mechanisms and by modulating oxidative stress alleviation pathways. Key cellular defense mechanisms involve the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), catalase (CAT), and heme oxygenase-1 (HO-1). nih.gov These enzymes are often regulated by signaling pathways like the Keap1/Nrf2/ARE (Antioxidant Response Element) pathway, which plays a critical role in maintaining cellular redox balance and inducing adaptive responses against cellular stress. sld.cunih.govnih.govresearchgate.net The PI3K/Akt pathway is another significant signaling cascade involved in cellular survival and antioxidant defense. sld.cunih.gov While these pathways are well-established in cellular antioxidant responses, specific investigations into how this compound directly influences these mechanisms or alleviates oxidative stress at a cellular level are not detailed in the available information.
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
The antiproliferative and cytotoxic activities of compounds against cancer cell lines are crucial aspects of anticancer drug discovery. Sesquiterpene lactones, as a class, are recognized for their antitumoral properties. mdpi.comnih.gov However, specific research findings detailing this compound's direct effects on cancer cell lines, including commonly used ones like KB (human nasopharyngeal carcinoma) and P388 (murine lymphocytic leukemia) tumor cells, are not widely reported.
In Vitro Cytotoxicity Assays (e.g., KB, P388 tumor cells)
In vitro cytotoxicity assays, such as the MTT or sulforhodamine B (SRB) assay, are standard methods to determine the inhibitory effect of a compound on cancer cell proliferation and viability. iiim.res.indost.gov.phjapsonline.comresearchgate.net These assays yield IC50 (half-maximal inhibitory concentration) or ED50 (50% effective dose) values, representing the concentration of a compound required to inhibit cell growth by 50%. nih.goviiim.res.indost.gov.phjapsonline.com While various other sesquiterpenoids and natural products have been evaluated for their cytotoxicity against cancer cell lines, including KB and P388, specific quantitative data (e.g., IC50 values) for this compound against these or other cancer cell lines are not explicitly provided in the current search results. iiim.res.injapsonline.comunipa.itmdpi.comphcog.comoarjbp.com
Investigations into Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a fundamental process in maintaining tissue homeostasis and is a desirable mechanism for anticancer agents. researchgate.netmdpi.com Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. nih.govresearchgate.netabcam.co.jp Apoptosis can be triggered through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, a family of proteases central to the apoptotic cascade. nih.govnih.govphcog.comresearchgate.net The intrinsic pathway is often regulated by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.comphcog.com While the induction of apoptosis is a well-studied mechanism in cancer therapy, specific investigations into how this compound might induce apoptosis, or the molecular pathways and proteins involved (e.g., caspase activation, modulation of Bcl-2 family proteins), are not detailed in the available literature for this specific compound.
Antiprotozoal Activity in In Vitro Models
Protozoal infections represent a significant global health burden, and there is a continuous need for new antiprotozoal agents. ku.ac.ke In vitro models are essential for screening compounds against various protozoan parasites, such as Plasmodium falciparum (malaria), Trypanosoma brucei rhodesiense (human African trypanosomiasis), Trypanosoma cruzi (Chagas disease), and Leishmania donovani (leishmaniasis). ku.ac.keresearchgate.netoarjbp.com Sesquiterpene lactones are known to possess antiparasitic, trypanocidal, and leishmanicidal activities. mdpi.comnih.gov While this compound is a sesquiterpene lactone, specific in vitro antiprotozoal activity data, including IC50 values against particular protozoal strains, are not explicitly reported for this compound in the provided search results. Further research would be necessary to ascertain its efficacy and mechanism of action against various protozoal pathogens.
Neuroprotective Mechanisms in Cellular Models
As of the current available research, detailed mechanistic investigations specifically focusing on the neuroprotective effects of this compound in in vitro and cellular models are not extensively documented in the retrieved scientific literature. While numerous studies explore the neuroprotective mechanisms of various natural compounds and phytochemicals in cellular models, including their roles in attenuating oxidative stress, inflammation, apoptosis, and modulating specific signaling pathways, direct evidence and data tables pertaining to this compound's specific actions in this context were not identified in the conducted searches. Therefore, no specific research findings or data tables can be presented for this subsection regarding this compound.
Structure Activity Relationship Sar Studies
Identification of Key Pharmacophoric Elements and Structural Motifs for Biological Effects
For sesquiterpene lactones, a class to which Dihydroreynosin belongs, the α-methylene-γ-lactone moiety is frequently identified as a critical pharmacophoric element responsible for various biological activities unipa.itpsu.edu. This unsaturated lactone functionality is often considered the bioactive moiety unipa.it. The diverse functional groups present in oxygenated eudesmanes, such as this compound, play a significant role in determining their specific biological profiles psu.edu.
In the context of antiviral research, this compound has been investigated for its potential interaction with the SARS-CoV-2 3C-like protease (Mpro). Molecular docking studies have indicated a binding affinity for this compound to Mpro, with a reported binding affinity of -6.7 kcal/mol mdpi.comnih.gov. This suggests that specific structural features of this compound enable its interaction with this viral enzyme.
| Compound Name | Target | Binding Affinity (kcal/mol) |
| This compound | SARS-CoV-2 3C-like Protease (Mpro) | -6.7 |
It is noteworthy that while some sesquiterpene lactones exhibit cytotoxicity, this compound itself has been reported to lack cytotoxicity to tumor cells in certain studies researchgate.net. This finding is a key aspect of its SAR, differentiating its profile from other cytotoxic sesquiterpene lactones.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical relationships between chemical structure and biological activity, enabling the prediction of activity for new or modified compounds collaborativedrug.comwikipedia.org. These models are valuable tools in drug discovery and optimization.
2D-QSAR approaches utilize two-dimensional molecular descriptors to establish predictive models. While specific 2D-QSAR models for this compound were not detailed in the search results, the methodology has been successfully applied to other compound classes, such as dihydropyrimidinone derivatives, to identify structural requirements for anticancer activities. These studies have demonstrated good predictivity and statistical validation, highlighting the importance of topological and autocorrelated descriptors nih.govnih.gov. For sesquiterpene lactones in general, QSAR studies have indicated that the number and type of α,β-unsaturated carbonyl structural elements can determine inhibitory activity unipa.it.
3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on SAR by correlating biological activity with steric, electrostatic, and other molecular fields around a compound. These methods are employed to propose novel compounds with optimized activities cnjournals.comnih.govresearchgate.netresearchgate.net.
For sesquiterpene-based compounds, CoMFA and CoMSIA studies have been utilized to predict and optimize activities like narcotic or insecticidal effects. These 3D-QSAR models can reveal that electronic effects primarily govern certain activities, while a combination of electrostatic and hydrophobic interactions may be crucial for others cnjournals.com. Although direct CoMFA or CoMSIA models specifically for this compound were not found, the application of these techniques to the broader class of sesquiterpene lactones underscores their relevance for understanding and predicting the activity of this compound and its analogs.
Conformational Analysis and Bioactive Conformation Determination
Conformational analysis is essential for understanding the three-dimensional arrangement of atoms in a molecule and how this arrangement influences its interaction with biological targets. Studies on eudesmanolides, the structural class of this compound, have included conformational analyses psu.edu.
In the total synthesis of this compound and dihydrosantamarine, conformational analysis played a role in understanding the stereochemical structures of intermediates and final products. For instance, Nuclear Overhauser Effect (NOE) enhancements observed in ¹H-NMR spectra, such as the 0.7% NOE enhancement of the C-6 hydrogen upon irradiation of the C-14 methyl group of an intermediate (16A), provided insights into the preferred conformations of these molecules researchgate.netkoreascience.kr. The isomerization of an epoxide precursor to a mixture of dihydrosantamarine and this compound upon contact with silica (B1680970) gel also suggests the influence of conformational preferences in chemical transformations koreascience.kr. Furthermore, "conformational memory effects" have been noted in the context of this compound synthesis dntb.gov.ua. For related sesquiterpenes like artemisinin, 3D-QSAR pharmacophore models have been built upon conformational hypotheses, considering both globally minimized structures and conformations influenced by interactions with molecular targets researchgate.net. These studies collectively emphasize the importance of molecular conformation in dictating the biological activity of this compound and its structural relatives.
Computational and Theoretical Chemistry Studies
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a widely used computational technique that predicts the preferred orientation and binding affinity of a ligand (such as Dihydroreynosin) within the active site of a target protein, forming a stable complex. chemrevlett.commdpi.com This method is crucial for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.
Studies involving this compound have utilized molecular docking to explore its interactions with various proteins. For instance, this compound was investigated for its binding affinity to the SARS-CoV-2 main protease (Mpro), a key target for antiviral drug development. In one such study, this compound exhibited a predicted binding energy of -6.7 kcal/mol against SARS-CoV-2 Mpro, suggesting a favorable interaction. windows.net This finding emerged from research evaluating phytochemicals from Artemisia herba-alba for their potential in managing COVID-19. windows.net
Furthermore, 11β,13-Dihydroreynosin, a related compound, has been assessed for its inhibitory potential against the MAP kinase pathway, particularly targeting ERK2, in melanoma cells. Molecular docking simulations indicated a binding energy of -7.9 kcal/mol for 11β,13-Dihydroreynosin with ERK2, highlighting its potential as an anti-melanoma agent. researchgate.net this compound (referred to as compound 6) was also noted in a study involving the lichen Parmotrema, where it demonstrated a favorable docking model, which was subsequently explored through molecular dynamics simulations. researchgate.net
Table 1: Predicted Binding Energies of this compound in Molecular Docking Studies
| Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
| SARS-CoV-2 Mpro | -6.7 | windows.net |
| ERK2 (11β,13-Dihydroreynosin) | -7.9 | researchgate.net |
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
While specific detailed findings for this compound's binding stability and conformational dynamics from extensive MD simulations are not broadly detailed in the provided search results, its involvement in such studies is noted. For example, this compound was mentioned in a context where molecular dynamics simulations were performed to further investigate a promising docking model, suggesting its application in understanding the dynamic aspects of its interactions. researchgate.net MD simulations are crucial for gaining insights into protein flexibility, which significantly influences the range of possible target conformational states available for ligand binding, thereby informing drug design. mdpi.com
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, rooted in quantum mechanics, are employed to determine the electronic structure, properties, and reactivity of molecules. aspbs.commdpi.com Methods such as Density Functional Theory (DFT) are routinely used to analyze electronic density, molecular orbitals (e.g., HOMO and LUMO), charge distribution, and potential energy surfaces, which are fundamental to understanding chemical reactivity and bond formation. mdpi.commdpi.comscienceopen.com These calculations provide a theoretical basis for predicting how a molecule might behave in chemical reactions and its intrinsic electronic characteristics.
While the general principles and applications of quantum chemical calculations for understanding electronic structure and reactivity are well-established, specific detailed quantum chemical calculations focusing solely on this compound's electronic structure or reactivity profiles were not extensively identified in the provided search results. Such studies would typically involve calculating parameters like frontier molecular orbital energies, electrostatic potential maps, and reaction pathways to predict its chemical behavior and potential reaction mechanisms.
In Silico Prediction of Biological Targets and Signaling Pathways
In silico prediction methods are powerful bioinformatics tools used to anticipate the biological activities, potential targets, and involvement in signaling pathways for chemical compounds. nih.govbiorxiv.org These methods leverage large public databases and computational algorithms to infer pharmacological effects, mechanisms of action, and interactions with various biological systems.
For this compound, in silico approaches can be instrumental in expanding the understanding of its biological scope beyond direct experimental validation. Tools like PASS (Prediction of Activity Spectra for Substances) analyze a compound's structure to predict a wide range of probable biological activities, including pharmacological effects, enzymatic interactions, and influence on gene expression. biorxiv.org Inverse docking technology is another approach, where a compound is screened against a database of known protein structures to identify potential binding partners, whose associated gene information can then be used to predict relevant biological activities and signaling pathways. nih.gov While specific comprehensive in silico predictions of novel biological targets and signaling pathways for this compound were not detailed in the direct search results, the methodologies described are broadly applicable to compounds like this compound to uncover its potential therapeutic avenues and molecular mechanisms. One derivative, 13-sulfo-dihydroreynosin, has been associated with predictions for various diseases such as Absence Seizures and Adenocarcinoma, indicating the broader applicability of in silico methods to this compound-related structures. biotcm.net
Virtual Screening Methodologies for Novel Analogues
Virtual screening (VS) is a computational drug discovery technique that rapidly sifts through vast chemical libraries to identify compounds with desired properties, such as binding to a specific target, or to find novel analogues of a known lead compound like this compound. chemrevlett.comnih.govarxiv.org This cost-effective approach significantly reduces the experimental workload by prioritizing promising candidates for synthesis and biological testing.
Methodologies for virtual screening typically involve structure-based or ligand-based approaches. Structure-based VS often employs molecular docking to score and rank compounds based on their predicted binding affinity to a target protein. chemrevlett.commdpi.com Ligand-based VS, on the other hand, uses the properties of known active compounds (like this compound) to find similar molecules in databases, often through pharmacophore modeling or similarity searching. nih.govchemrxiv.org The goal is to discover new chemical entities that retain or improve upon the activity of the original compound. While the search results did not explicitly detail virtual screening campaigns initiated with this compound as the lead to discover novel analogues, the described methodologies are directly applicable. Such studies would involve defining the pharmacophoric features of this compound or using its binding mode from docking studies to screen large databases for compounds sharing similar characteristics or interaction profiles. This process is crucial for expanding the chemical space around a promising scaffold and identifying next-generation drug candidates.
Analytical Methodologies for Research and Quality Control
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is the cornerstone for the separation and purification of Dihydroreynosin from its natural sources. High-performance liquid chromatography (HPLC) is generally the method of choice for the analysis of sesquiterpene lactones, while gas chromatography (GC) is also utilized, often in conjunction with mass spectrometry. researchgate.net Ultra-performance liquid chromatography (UPLC) offers significant advancements in speed and resolution.
High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the simultaneous determination and quality control of sesquiterpene lactones like this compound. nih.gov The method's versatility allows for effective separation from other structurally similar compounds present in plant extracts. nih.gov
Methodologies for analyzing sesquiterpene lactones typically employ reverse-phase columns, such as C18, with a mobile phase consisting of a gradient mixture of acetonitrile and water. rsc.org Detection is commonly performed using a photodiode array (PDA) detector at wavelengths around 210-220 nm, where these compounds exhibit UV absorbance. nih.govrsc.org The development of a validated HPLC method ensures accuracy, precision, and linearity, making it suitable for the quantitative analysis of this compound in herbal materials and derived products. nih.gov
Table 1: Representative HPLC Parameters for Sesquiterpene Lactone Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 4.6 × 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.2% acetic acid) rsc.org |
| Flow Rate | 1.0 mL/min rsc.org |
| Detection | UV/PDA at 210 nm or 220 nm nih.govrsc.org |
| Internal Standard | Naphthalene nih.gov |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds, including sesquiterpenes. researchgate.net While HPLC is often preferred for the broader class of sesquiterpene lactones, GC-MS is invaluable for the analysis of essential oils and less polar extracts where compounds like this compound may be present. researchgate.netresearchgate.net
For GC analysis, derivatization may sometimes be employed to increase the volatility of the analytes. The separation is typically achieved on a fused-silica capillary column. researchgate.net Identification of compounds is based on their retention times and comparison of their mass spectra with library data. uni-regensburg.de this compound has been identified as a constituent in plant extracts using GC-MS analysis. uni-regensburg.de
Table 2: General GC Parameters for Sesquiterpene Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Fused-silica capillary column (e.g., DB 1, DB 5) researchgate.net |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Temperature Program | Ramped oven temperature (e.g., 60 °C to 240 °C) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution from conventional HPLC, utilizing columns with sub-2 µm particles to achieve much higher resolution, sensitivity, and faster analysis times. researchgate.net This advanced technique is particularly well-suited for the complex chemical profiling of plant extracts.
Recent studies have successfully employed UPLC systems, such as those equipped with HSS T3 or BEH C18 columns, for the characterization of extracts containing this compound. nih.govnih.gov The enhanced separation efficiency of UPLC allows for a more comprehensive metabolic profile, distinguishing between closely related isomers and resolving minor components that might be missed with standard HPLC. researchgate.net
Table 3: UPLC Conditions Used for Analysis of this compound-Containing Extracts
| Parameter | Condition 1 nih.gov | Condition 2 nih.gov |
|---|---|---|
| System | ACQUITY UPLC I-Class HF | ACQUITY UPLC I-Class Plus |
| Column | ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) | ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Water (0.1% formic acid) and Acetonitrile | Water (0.1% formic acid) and Acetonitrile |
| Flow Rate | 0.35 mL/min | Not specified |
| Column Temperature | 45 °C | Not specified |
Mass Spectrometry-Based Analytical Applications
Mass spectrometry (MS), especially when coupled with chromatographic separation, is an indispensable tool for the structural elucidation and sensitive detection of this compound. Hyphenated techniques like LC-MS/MS and GC-MS are fundamental for metabolite profiling and identification in complex biological samples.
The study of how compounds like this compound are metabolized is critical in phytochemical research. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a primary technique for in vitro metabolism studies using matrices such as human liver microsomes. tandfonline.comsemanticscholar.org This method allows for the sensitive detection and identification of metabolic products. For sesquiterpene lactones, common metabolic transformations include Phase I reactions like hydroxylation and hydration, as well as Phase II conjugation reactions, such as glucuronidation. tandfonline.com While specific metabolic pathways for this compound are not extensively detailed, the detection of a this compound glucuronide has been noted in metabolomic profiling. researchgate.net
GC-MS is also applied for metabolite profiling, particularly for identifying constituents within plant extracts. It has been used to identify a wide range of metabolites, including sesquiterpene lactones, in various plant species. researchgate.netbsu.edu.eg
Table 4: Common Metabolic Reactions for Sesquiterpene Lactones Identified via LC-MS
| Reaction Type | Description |
|---|---|
| Monohydroxylation | Addition of one hydroxyl (-OH) group |
| Hydration | Addition of a water molecule across a double bond |
| Carboxylation | Addition of a carboxyl (-COOH) group |
| Methylation | Addition of a methyl (-CH3) group |
| Glucuronidation | Conjugation with glucuronic acid |
Source: Based on findings for various sesquiterpene lactones. tandfonline.com
The ionization source is a critical component of the mass spectrometer that converts neutral molecules like this compound into charged ions for analysis. The choice of ionization technique influences the sensitivity and the type of structural information that can be obtained.
Electrospray Ionization (ESI) is one of the most common soft ionization techniques used in LC-MS for the analysis of sesquiterpene lactones. researchgate.net It is effective at generating intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation, which is crucial for accurate molecular weight determination. researchgate.net Analyses of this compound-containing extracts have been performed using ESI coupled to high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF). nih.govnih.gov Another variant, a turbo ion spray source, has also been successfully used for the identification of these compounds, operating in positive ion mode to generate protonated molecules for MS analysis. rsc.org
Table 5: Mentioned Ionization Techniques for this compound and Related Compounds
| Technique | Ionization Mode | Application |
|---|---|---|
| Electrospray Ionization (ESI) | Positive and Negative nih.govnih.gov | LC-MS/MS, UPLC-QTOF-MS |
| Turbo Ion Spray | Positive rsc.org | HPLC-MS |
Advanced Sample Preparation Techniques in Analytical Research
Effective sample preparation is critical to remove interfering substances and concentrate the target analyte, thereby enhancing the sensitivity and reliability of the final analysis.
Supercritical Fluid Extraction (SFE) : SFE is recognized as a "green" and efficient extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent mdpi.comnih.gov. Above its critical temperature (31.1 °C) and pressure (73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate solid matrices like a gas and dissolve compounds like a liquid mdpi.comresearchgate.net. The solvating power of supercritical CO₂ can be precisely tuned by changing the pressure and temperature nih.govnih.gov. While CO₂ is nonpolar, its polarity can be modified by adding a small amount of a polar co-solvent, such as ethanol, which enhances the extraction of moderately polar compounds like sesquiterpene lactones nih.gov. SFE offers significant advantages over traditional solvent extraction, including reduced use of toxic organic solvents, lower extraction temperatures that prevent degradation of thermolabile compounds, and easy removal of the solvent (CO₂) by simple depressurization mdpi.comnih.gov. This technique has been successfully optimized to obtain extracts rich in sesquiterpene lactones from plant materials like chicory roots nih.gov.
Derivatization for Enhanced Sensitivity : For analytical methods that rely on UV or fluorescence detection, the inherent weak chromophores of many sesquiterpene lactones pose a challenge. Chemical derivatization is a strategy used to attach a chromophoric or fluorophoric tag to the analyte molecule, thereby significantly increasing its detectability xjtu.edu.cn. This pre-column derivatization involves a chemical reaction between the analyte and a labeling reagent. For sesquiterpene lactones, reactions can target specific functional groups. This approach not only enhances sensitivity but can also improve the chromatographic properties of the analyte xjtu.edu.cn. A similar principle is used in the spectrophotometric quantification method where the analyte reacts to consume a reagent, leading to a measurable change nih.gov.
Method Validation for Research Applications
To ensure that an analytical method is suitable for its intended purpose, it must be validated. Method validation provides documented evidence that the procedure is reliable, reproducible, and accurate for the quantification of this compound. Key parameters are assessed according to guidelines from bodies like the International Conference on Harmonisation (ICH) actascientific.comaltabrisagroup.com.
Robustness : Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters altabrisagroup.comchromatographyonline.com. This testing provides an indication of the method's reliability during normal usage and its transferability between different laboratories or instruments chromatographyonline.com. For a typical HPLC method used for this compound analysis, robustness would be evaluated by slightly varying parameters such as:
Mobile phase composition (e.g., ±1-2% variation in organic solvent ratio) sepscience.com.
pH of the mobile phase buffer.
Column temperature (e.g., ±5 °C).
Flow rate (e.g., ±0.1 mL/min). The effect of these changes on critical responses like peak retention time, area, and resolution is then statistically evaluated chromatographyonline.comresearchgate.net.
System Suitability Testing (SST) : SST is an integral part of the analytical procedure and is performed before and sometimes during a sample run to verify that the analytical system is performing adequately on that day pharmaguideline.comaustinpublishinggroup.com. It ensures that the equipment, electronics, and analytical operations constitute a system that can produce acceptable results pharmaguideline.com. A standard solution of known concentration is injected, and key parameters are checked against pre-defined acceptance criteria.
Table 2: Key System Suitability Test Parameters for HPLC Analysis
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Repeatability / Precision | Consistency of replicate injections of the same standard. | Relative Standard Deviation (RSD) of peak areas ≤ 2% demarcheiso17025.com. |
| Tailing Factor (T) | Measures peak symmetry. A perfectly symmetrical peak has T = 1. | T ≤ 2 pharmaguideline.comaustinpublishinggroup.com. |
| Theoretical Plates (N) | A measure of column efficiency and peak sharpness. | Typically > 2000 pharmaguideline.comaustinpublishinggroup.com. |
| Resolution (Rs) | The degree of separation between two adjacent peaks. | Rs > 2 between the analyte peak and the closest eluting peak pharmaguideline.comaustinpublishinggroup.com. |
| Retention Time (RT) | The time taken for the analyte to elute from the column. | RSD of retention times should be low, often < 1% pharmaguideline.com. |
Future Research Directions
Exploration of Novel and Sustainable Synthetic Pathways
The exploration of novel and sustainable synthetic pathways for dihydroreynosin is a critical area for future research. Current methods of obtaining this compound often involve extraction from natural sources such as Achillea millefolium or Michelia formosana, which can be limited by factors like plant availability, seasonal variations, and environmental impact researchgate.netmdpi.com. Developing alternative synthetic routes offers the potential for more efficient, scalable, and environmentally friendly production. Future research should focus on green chemistry principles, aiming to reduce waste, minimize the use of hazardous reagents, and incorporate renewable resources. This could involve exploring photocatalytic reactions dntb.gov.ua, flow chemistry techniques, or other innovative approaches that enhance atom economy and energy efficiency. Such advancements would not only ensure a consistent supply of this compound for further research and potential applications but also contribute to more sustainable chemical manufacturing practices.
Deeper Mechanistic Elucidation of Biological Activities at the Molecular and Cellular Level
A deeper mechanistic elucidation of this compound's biological activities at the molecular and cellular level is essential to fully harness its therapeutic potential. While some studies have indicated its presence in plants with reported biological activities, the precise molecular targets and signaling pathways through which this compound exerts its effects remain largely unexplored mdpi.comnih.govinnovareacademics.inresearchgate.netresearchgate.netijabbr.comekb.eg. Future research should employ advanced techniques such as proteomics to identify proteins that interact directly with this compound or are modulated by its presence. Transcriptomics can reveal changes in gene expression profiles, providing insights into affected cellular processes. Metabolomics studies could map alterations in cellular metabolic pathways, offering a comprehensive view of its impact. High-resolution cell imaging techniques, including live-cell microscopy, can visualize cellular responses and subcellular localization of this compound. Understanding these intricate molecular and cellular mechanisms will be crucial for rational drug design and for identifying specific indications where this compound, or its derivatives, could be most effective.
Integration of Multi-Omics Data in Biological Activity Studies
The integration of multi-omics data represents a powerful future direction for comprehensive biological activity studies of this compound. Combining information from genomics, transcriptomics, proteomics, and metabolomics provides a holistic view of the compound's impact on biological systems, moving beyond the limitations of single-omics analyses mdpi.comnih.govazolifesciences.comfrontiersin.orgrsc.org. This approach can reveal complex interrelationships and interdependencies between different molecular components, offering invaluable insights into how this compound orchestrates biological processes frontiersin.org. Future research should focus on developing and applying advanced bioinformatics tools and computational frameworks to seamlessly integrate these diverse datasets. This will enable the identification of cross-omics correlations, the uncovering of regulatory networks and pathways associated with its biological activities, and the discovery of potential biomarkers or therapeutic targets frontiersin.orgrsc.org. Such integrated analyses are vital for a systems-level understanding of this compound's effects, paving the way for precision medicine and personalized therapeutic strategies azolifesciences.comfrontiersin.org.
Advanced Computational Modeling for Predictive Research and Drug Design
Advanced computational modeling will play an increasingly vital role in predictive research and drug design related to this compound. Computational chemistry, including techniques like molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) studies, can predict how this compound interacts with potential biological targets, optimize its structure for improved activity, and screen virtual libraries for novel analogues with desired properties bioscipublisher.comupc.edunih.govresearchgate.net. Future research should leverage these tools to:
Predict Binding Affinities: Simulate the binding of this compound to various proteins or enzymes to identify potential targets and estimate binding strength bioscipublisher.comupc.edunih.gov.
Optimize Compound Structures: Use computational methods to design and predict the activity of new this compound analogues with enhanced efficacy, selectivity, or improved pharmacokinetic properties bioscipublisher.comnih.gov.
Virtual Screening: Rapidly screen large databases of compounds to identify those structurally similar to this compound or predicted to have similar biological effects, accelerating the discovery process bioscipublisher.comupc.edu.
Machine Learning and AI: Integrate artificial intelligence (AI) and machine learning (ML) algorithms to build predictive models for drug behavior, identify promising candidates, and optimize the drug discovery process, especially when combined with high-quality, well-structured data bioscipublisher.comresearchgate.netdrugdiscoverynews.com.
These computational approaches offer a cost-effective and time-efficient means to guide experimental research, prioritize synthesis efforts, and gain deeper insights into this compound's potential as a therapeutic agent bioscipublisher.comnih.gov.
Investigation of this compound in Combinatorial Research Modalities
Investigation of this compound in combinatorial research modalities represents a promising avenue for future studies. This involves exploring its biological activities when combined with other known compounds, natural products, or established therapeutic agents. The rationale behind such studies is to identify synergistic effects, where the combined action of two or more compounds is greater than the sum of their individual effects. This could lead to:
Enhanced Efficacy: Achieving a stronger therapeutic outcome with lower doses of each compound, potentially reducing side effects.
Overcoming Resistance: Addressing mechanisms of drug resistance by targeting multiple pathways simultaneously.
Novel Therapeutic Strategies: Discovering new applications for this compound by observing its interactions in complex biological systems.
Future research should systematically evaluate this compound in combination with other compounds in relevant in vitro and in vivo models, focusing on specific disease areas where its individual activities show promise. This approach could uncover novel therapeutic combinations and expand the potential clinical applications of this compound.
Chemo-Enzymatic Synthesis Approaches for this compound and its Analogues
Chemo-enzymatic synthesis approaches offer significant advantages for the production of this compound and its analogues, making this a vital area for future research. This hybrid methodology combines the precision and efficiency of enzymatic transformations with the versatility of chemical synthesis beilstein-journals.orgresearchgate.net. Enzymes can catalyze highly specific reactions under mild conditions, often with excellent regio- and stereoselectivity, which can be challenging to achieve with traditional chemical methods beilstein-journals.orgchemrxiv.orgmdpi.com. Future research in this area could focus on:
Enzyme Discovery and Engineering: Identifying novel enzymes from natural sources or engineering existing ones to catalyze specific steps in this compound synthesis or modification chemrxiv.org.
Analogue Generation: Utilizing enzymatic toolboxes to rapidly generate a diverse library of this compound analogues with subtle structural variations, which can then be screened for improved biological activities or novel properties chemrxiv.orgmdpi.com.
Sustainable Production: Leveraging the inherent green nature of enzymatic reactions to develop more environmentally friendly and cost-effective synthetic processes for this compound, overcoming limitations of natural abundance chemrxiv.org.
These approaches hold the potential to revolutionize the synthesis of complex natural products like this compound, enabling more efficient and sustainable production for research and development.
Q & A
Q. How can researchers confirm the structural identity of dihydroreynosin using spectroscopic methods?
this compound’s structure is typically verified through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). For example, -NMR analysis (200 MHz, CDCl) reveals characteristic peaks such as a singlet at δ 0.83 ppm (C10-CH) and doublets for the C4=CH group at δ 4.97 and 4.82 ppm . IR spectroscopy confirms functional groups, such as the γ-lactone carbonyl stretch at 1767 cm and hydroxyl absorption near 3500 cm . Cross-referencing these data with published spectra in peer-reviewed literature ensures structural accuracy .
Q. What are the standard protocols for isolating this compound from natural sources?
this compound is commonly extracted from sesquiterpene-rich plant genera (e.g., Calea) using organic solvents like dichloromethane or methanol. After extraction, chromatographic techniques such as column chromatography (silica gel) and preparative thin-layer chromatography (TLC) are employed for purification. Final purity is assessed via high-performance liquid chromatography (HPLC) and comparison with authentic standards . Researchers must document solvent ratios, temperature conditions, and retention factors () to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?
Discrepancies in NMR or MS data (e.g., unexpected fragmentation patterns or chemical shifts) may arise from impurities, stereochemical variations, or solvent artifacts. To address this:
- Re-run experiments under controlled conditions (e.g., deuterated solvents, inert atmosphere).
- Use 2D-NMR techniques (COSY, HSQC, HMBC) to clarify ambiguous proton-carbon correlations .
- Compare results with computational predictions (e.g., density functional theory for NMR chemical shifts) . Contradictions should be systematically documented and analyzed in the context of existing literature to refine structural assignments .
Q. What experimental strategies are suitable for studying this compound’s structure-activity relationships (SAR) in bioactivity assays?
SAR studies require:
- Synthetic modification : Introduce functional groups (e.g., acetylation of hydroxyls) to assess their role in activity .
- In vitro assays : Test derivatives against target enzymes or cell lines (e.g., anti-inflammatory or cytotoxic activity), using dose-response curves (IC/EC) and controls.
- Molecular docking : Model interactions with biological targets (e.g., binding affinity to cyclooxygenase-2) to rationalize observed bioactivity . Statistical validation (e.g., ANOVA) and replication across multiple assay platforms are critical to minimize false positives .
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
Enantiomeric control is achieved via:
- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate stereoisomers.
- Asymmetric catalysis : Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) in key synthetic steps.
- X-ray crystallography : Confirm absolute configuration of crystalline intermediates . Purity must be quantified using polarimetry or chiral HPLC, with results reported as enantiomeric excess (%ee) .
Methodological Considerations
Q. What are the best practices for ensuring reproducibility in this compound-related experiments?
- Detailed documentation : Record reaction conditions (time, temperature, solvent ratios), purification steps, and instrument parameters (e.g., NMR pulse sequences).
- Reference standards : Use commercially available or literature-reported benchmarks for spectral comparisons.
- Peer validation : Share protocols with collaborators for independent replication .
Q. How should researchers design a literature review to contextualize this compound’s pharmacological potential?
- Systematic searches : Use databases (PubMed, SciFinder) with keywords like “sesquiterpene lactones,” “Calea genus,” and “this compound bioactivity.”
- Critical appraisal : Prioritize studies with robust methodologies (e.g., in vivo models, blinded assays) over preliminary in vitro data.
- Gap analysis : Highlight understudied areas (e.g., pharmacokinetics or mechanistic pathways) to justify novel research directions .
Data Presentation Guidelines
- Tables : Include spectral data (e.g., -NMR peaks, IR bands) and bioassay results (IC values) for transparency .
- Figures : Provide annotated spectra and reaction schemes to illustrate synthetic pathways or structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
